molecular formula C9H14O4 B6165988 2-[1-(methoxycarbonyl)cyclopentyl]acetic acid CAS No. 59590-90-8

2-[1-(methoxycarbonyl)cyclopentyl]acetic acid

Cat. No. B6165988
CAS RN: 59590-90-8
M. Wt: 186.2
InChI Key:
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Description

“2-[1-(methoxycarbonyl)cyclopentyl]acetic acid” is a chemical compound with the molecular formula C9H14O4 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-[1-(methoxycarbonyl)cyclopentyl]acetic acid” is represented by the InChI code: 1S/C7H10O4/c1-11-6(10)7(2-3-7)4-5(8)9/h2-4H2,1H3,(H,8,9) .


Chemical Reactions Analysis

As mentioned in the Synthesis Analysis, cyclopentene can undergo an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol to produce a related compound, cyclopentanol .


Physical And Chemical Properties Analysis

“2-[1-(methoxycarbonyl)cyclopentyl]acetic acid” has a molecular weight of 186.21 . It is a solid at room temperature .

Safety and Hazards

The safety information for “2-[1-(methoxycarbonyl)cyclopentyl]acetic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-[1-(methoxycarbonyl)cyclopentyl]acetic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyclopentanone", "Methanol", "Sodium methoxide", "Bromine", "Sodium hydride", "Benzyl bromide", "Diethyl malonate", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with methanol and sodium methoxide to form the corresponding methyl ketal.", "Step 2: The methyl ketal is then brominated using bromine to form the corresponding bromoketal.", "Step 3: The bromoketal is treated with sodium hydride and benzyl bromide to form the corresponding benzyl ketal.", "Step 4: The benzyl ketal is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "Step 5: Diethyl malonate is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form the corresponding malonic ester.", "Step 6: The malonic ester is then reacted with the benzyl carboxylic acid using sodium ethoxide to form the corresponding benzyl malonic ester.", "Step 7: The benzyl malonic ester is then hydrolyzed using hydrochloric acid to form the corresponding dicarboxylic acid.", "Step 8: The dicarboxylic acid is decarboxylated using sodium bicarbonate to form the desired product, 2-[1-(methoxycarbonyl)cyclopentyl]acetic acid." ] }

CAS RN

59590-90-8

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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